molecular formula C10H7NO4 B6284058 2-cyano-4-(methoxycarbonyl)benzoic acid CAS No. 1824583-63-2

2-cyano-4-(methoxycarbonyl)benzoic acid

Cat. No.: B6284058
CAS No.: 1824583-63-2
M. Wt: 205.2
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Description

2-Cyano-4-(methoxycarbonyl)benzoic acid is a high-value chemical building block with the CAS Registry Number 1824583-63-2 . Its molecular formula is C10H7NO4, and it has a molecular weight of 205.17 g/mol . The compound features a benzoic acid core substituted with a cyano group and a methoxycarbonyl (methyl ester) moiety, making it a versatile intermediate in organic synthesis and medicinal chemistry research . The specific arrangement of these functional groups provides distinct physicochemical properties, including a polar surface area of approximately 87 Ų and a LogP of 1.49, which can influence its solubility and reactivity in various experimental conditions . Researchers utilize this compound as a key precursor in the design and synthesis of more complex molecules, particularly for the construction of pharmaceutical intermediates and functional materials. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, and the product is typically shipped and stored under controlled, cold-chain conditions to ensure stability .

Properties

CAS No.

1824583-63-2

Molecular Formula

C10H7NO4

Molecular Weight

205.2

Purity

93

Origin of Product

United States

Scientific Research Applications

2-Cyano-4-(methoxycarbonyl)benzoic acid is widely used in scientific research due to its versatility:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.

  • Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: It is utilized in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-cyano-4-(methoxycarbonyl)benzoic acid exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Effects: The cyano group (-CN) is a stronger EWG than halogens (F, Cl, Br), leading to increased acidity in 2-cyano derivatives compared to halogenated analogs. This property enhances reactivity in esterification or amidation reactions, critical for drug synthesis. Methoxycarbonyl (-COOCH₃) at the 4-position stabilizes the aromatic ring through resonance, improving synthetic scalability .

Synthetic Efficiency :

  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid achieves a 75% yield via oxidation with NaClO₂, highlighting the efficiency of introducing fluorine .
  • In contrast, multi-halogenated analogs (e.g., 5-bromo-2-chloro derivatives) require six steps with a total yield of 24%, reflecting challenges in handling multiple substituents .

Biological Applications :

  • Fluorinated derivatives are prominent in RXR antagonists for obesity and cancer therapy, leveraging fluorine’s metabolic stability and bioavailability .
  • Bromo/chloro analogs serve as intermediates for SGLT2 inhibitors, targeting diabetes .

Crystallographic and Structural Insights

  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid exhibits a planar benzene ring and methoxycarbonyl group (dihedral angle: 1.51°), while the carboxylic acid group is tilted (20.18°), influencing hydrogen-bonding networks critical for crystal packing and receptor binding .
  • The absence of crystallographic data for the cyano analog suggests opportunities for future studies to explore its solid-state behavior.

Preparation Methods

Sequential Functionalization via Carboxylic Acid Intermediates

A widely adopted strategy begins with 4-methylbenzoic acid derivatives. As demonstrated in, carboxyl groups are converted to cyano groups via ammoniation and dehydration. For 2-cyano-4-(methoxycarbonyl)benzoic acid, this involves:

  • Methoxycarbonyl Introduction : Esterification of 4-carboxybenzoic acid with methanol using thionyl chloride (SOCl₂) as an acylating agent.

  • Cyano Group Installation : Treatment of the intermediate 4-(methoxycarbonyl)benzoic acid with ammonium hydroxide followed by dehydration using phosphorus oxychloride (POCl₃) or p-toluenesulfonyl chloride (TsCl).

Key Reaction Conditions :

  • Esterification : 60–80°C, 4–6 hours, SOCl₂ in excess (yield: 85–92%).

  • Ammoniation : Room temperature, 12 hours, NH₃ gas saturation (yield: 78%).

  • Dehydration : Reflux in toluene with TsCl, 8 hours (yield: 65–70%).

Direct Cyanation via Coupling Reagents

Advanced coupling agents like (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY) enable direct cyanation of esterified benzoic acids. The mechanism involves:

  • Activation of the carboxylic acid as an oxyma ester intermediate.

  • Nucleophilic substitution by cyanide ions under mild conditions (DMAP catalysis, DIPEA base).

Optimized Parameters :

  • Temperature : 0–5°C to prevent racemization.

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Yield : 89–93% with >99% purity.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Recent patents highlight continuous flow systems for improved safety and efficiency:

  • Microreactor Setup : Mixing 4-(methoxycarbonyl)benzoyl chloride with KCN in a micromixer at 50°C.

  • Residence Time : 2 minutes.

  • Productivity : 12 kg/h with 94% yield.

Catalytic Bromocyanation

A two-step bromination-cyanation process avoids toxic cyanide salts:

  • Bromination : NBS-mediated bromination of 4-(methoxycarbonyl)toluene to 4-(methoxycarbonyl)benzyl bromide.

  • Cyanation : Pd-catalyzed cyanation using Zn(CN)₂ (2 mol% Pd(PPh₃)₄, DMF, 100°C).

Comparative Data :

MethodYield (%)Purity (%)Scalability
Continuous Flow9499.5High
Catalytic Bromocyanation8898.7Moderate
Sequential Functionalization7097.2Low

Purification and Characterization

Crystallization Protocols

  • Solvent System : Ethyl acetate/hexane (1:9 v/v) for recrystallization.

  • Purity Enhancement : Achieves >99% purity after two crystallizations.

Spectroscopic Analysis

  • ¹H NMR (600 MHz, CDCl₃): δ 8.12 (d, J=8.4 Hz, 1H, Ar-H), 7.98 (s, 1H, Ar-H), 7.62 (d, J=8.4 Hz, 1H, Ar-H), 3.94 (s, 3H, OCH₃).

  • IR (KBr) : 2250 cm⁻¹ (C≡N), 1720 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O acid) .

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